

Applications of 6-(Methylsulfonyl)nicotinonitrile in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: *6-(Methylsulfonyl)nicotinonitrile*

Cat. No.: *B1315477*

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Abstract

6-(Methylsulfonyl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano and a methylsulfonyl group. While direct studies on the biological activities of **6-(Methylsulfonyl)nicotinonitrile** are limited in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological activities. Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, with several marketed drugs containing this core structure, including bosutinib, neratinib, and milrinone.^[1] The methylsulfonyl group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the potential use of **6-(Methylsulfonyl)nicotinonitrile** in drug discovery, primarily as a scaffold or intermediate for the synthesis of kinase inhibitors for anticancer therapy. The provided protocols are based on established methodologies for analogous compounds.

Potential Applications in Anticancer Drug Discovery

The nicotinonitrile scaffold is a key component in a variety of kinase inhibitors.^{[2][3][4]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a

hallmark of cancer. Therefore, **6-(Methylsulfonyl)nicotinonitrile** represents a valuable starting point or fragment for the synthesis of novel kinase inhibitors.

Rationale for Targeting Kinases

The pyridine ring of the nicotinonitrile core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The nitrile group can act as a hydrogen bond acceptor, and the methylsulfonyl group can be modified to interact with other regions of the enzyme, potentially conferring selectivity and potency.

Potential Kinase Targets

Based on the activity of structurally related nicotinonitrile derivatives, potential kinase targets for compounds derived from **6-(Methylsulfonyl)nicotinonitrile** include:

- Pim Kinases (Pim-1, -2, -3): Overexpressed in various cancers, Pim kinases are involved in cell survival and proliferation. Several nicotinonitrile-based compounds have shown potent inhibition of Pim kinases.[2][4]
- Tyrosine Kinases (e.g., EGFR, HER2): These are critical drivers in many solid tumors. Derivatives of 4-anilinoquinoline-3-carbonitrile have been developed as irreversible inhibitors of EGFR and HER2.[5]
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrimidine-5-carbonitrile derivatives have been evaluated as VEGFR-2 inhibitors.

Data Presentation: Inhibitory Activities of Representative Nicotinonitrile-Based Kinase Inhibitors

To provide a context for the potential potency of compounds derived from **6-(Methylsulfonyl)nicotinonitrile**, the following table summarizes the inhibitory activities of some reported nicotinonitrile-based kinase inhibitors.

Compound Class	Target Kinase	IC50 (nM)	Cell Line	Reference
Pyrazolopyridine-nicotinonitrile hybrid	Tyrosine Kinase	311 - 352	-	[3][6]
Fused Nicotinonitrile	Pim-1	≤ 280	HepG2	[2][4]
4-Anilinoquinoline-3-carbonitrile	EGFR	-	-	[5]
4-Anilinoquinoline-3-carbonitrile	HER-2	-	-	[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of **6-(Methylsulfonyl)nicotinonitrile** and its derivatives.

Synthesis of 6-(Methylsulfonyl)nicotinonitrile

This proposed two-step synthesis starts from the commercially available 6-chloronicotinonitrile.

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

- Reaction:
 - To a solution of 6-chloronicotinonitrile (1 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add sodium thiomethoxide (1.1 eq).
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-(methylthio)nicotinonitrile, which can be purified by column chromatography.

Step 2: Oxidation to **6-(Methylsulfonyl)nicotinonitrile**

- Reaction:

- Dissolve the 6-(methylthio)nicotinonitrile (1 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or acetic acid.
- Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **6-(Methylsulfonyl)nicotinonitrile**.

Biological Evaluation: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound, such as a derivative of **6-(Methylsulfonyl)nicotinonitrile**, against Pim-1 kinase.[2] [7][8]

- Materials:

- Recombinant human Pim-1 kinase

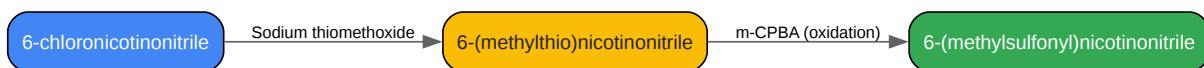
- Pim-1 substrate peptide (e.g., a derivative of Bad)
- ATP
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- Test compound (dissolved in DMSO)
- 384-well assay plates

- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
 - Add 2 µL of Pim-1 kinase solution (e.g., 10 ng/µL in kinase buffer).
 - Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate and 25 µM ATP in kinase buffer) to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
 - Measure the luminescence using a plate reader.
- Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

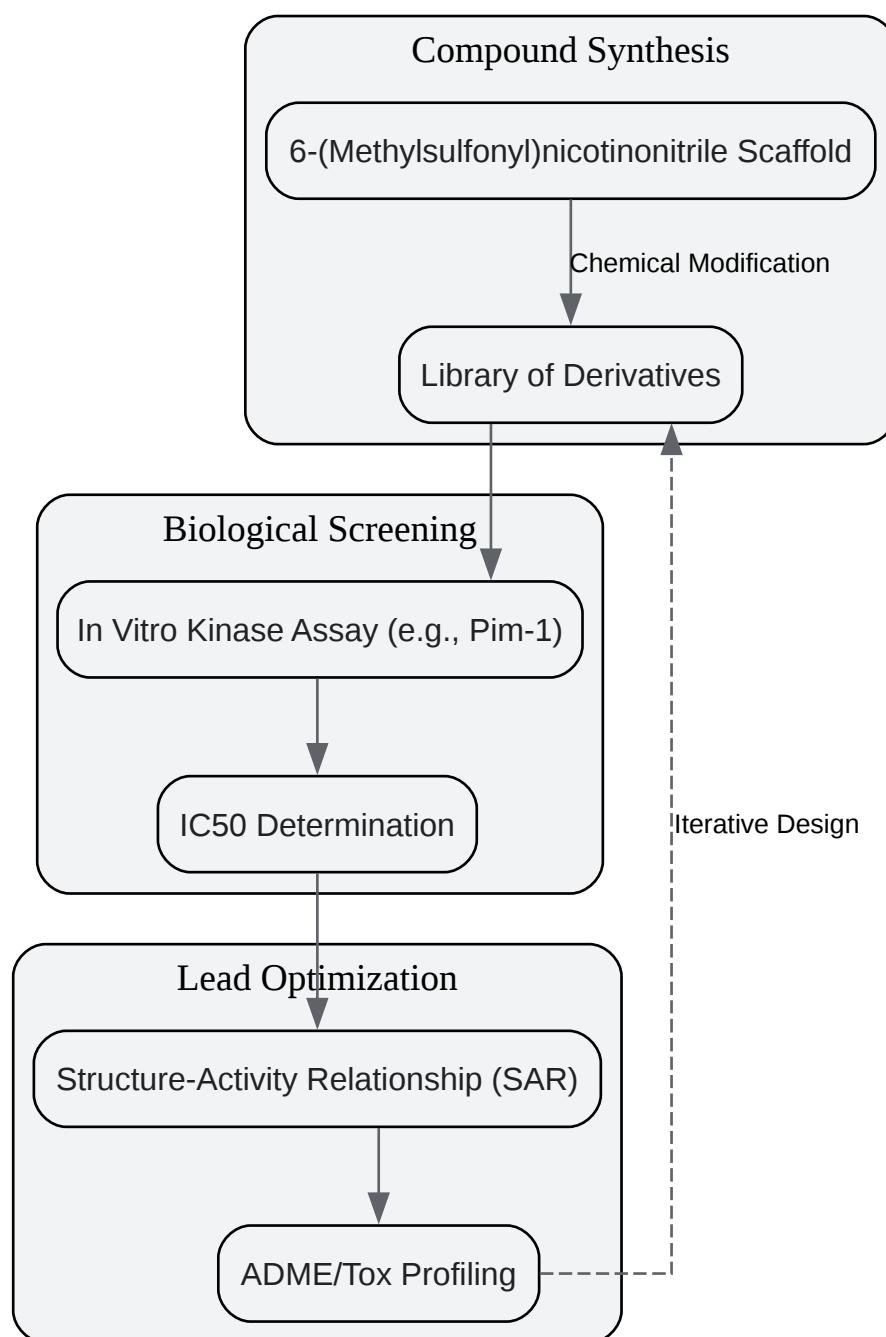
Proposed Synthetic Pathway

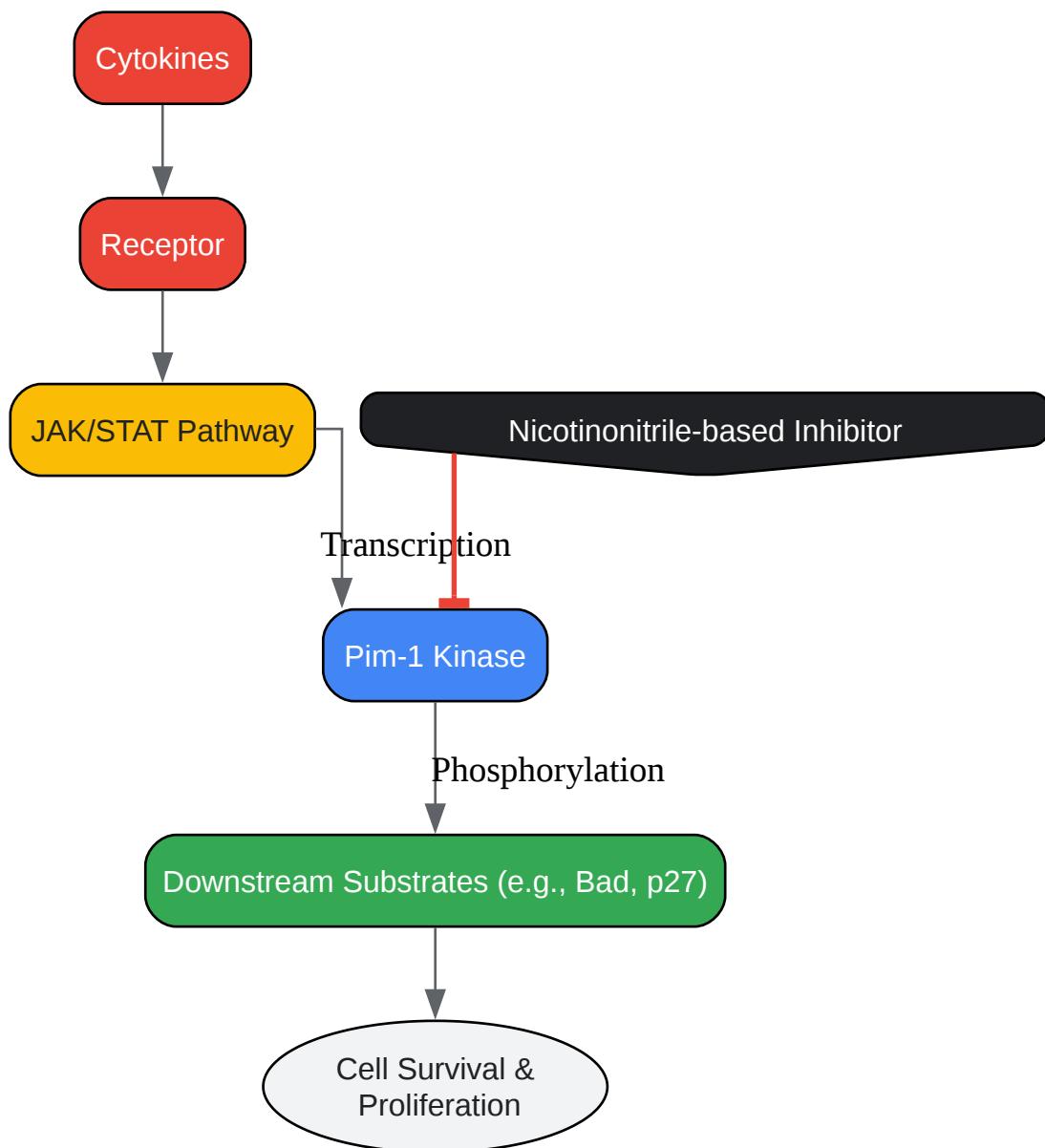


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Caption: Proposed two-step synthesis of **6-(methylsulfonyl)nicotinonitrile**.

Hypothetical Kinase Inhibition Workflow





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